molecular formula C22H28N2O4 B3293445 (3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid CAS No. 885276-52-8

(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid

Cat. No. B3293445
M. Wt: 384.5 g/mol
InChI Key: NYKMXWYQTZZMKF-UHFFFAOYSA-N
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Description

The compound “(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid” is likely a complex organic molecule. Boc (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, often for amines . The “piperidin-1-YL” part suggests the presence of a piperidine ring, which is a common motif in many pharmaceuticals .

Scientific Research Applications

Applications in Plant Physiology and Agriculture

Study on Physiochemical Properties of Fruits Influenced by Naphthalene Acetic Acid A Review

This review highlights the role of naphthalene acetic acid (NAA) in enhancing fruit growth and quality. NAA, a plant hormone, is shown to encourage cell division and enlargement, resulting in larger fruit sizes and improved quality without reducing yield. High concentrations, however, are toxic and can inhibit growth, indicating the need for controlled application in agricultural practices (Singh, Mirza, & Singh, 2017).

Environmental and Analytical Chemistry

Chemical Fingerprinting of Naphthenic Acids and Oil Sands Process Waters This comprehensive review covers analytical methods for naphthenic acid analyses in environmental samples, especially oil sands process waters. The importance of characterizing naphthenic acids for environmental monitoring and the need for accurate and precise analytical methods are emphasized, suggesting a potential area for applying derivatives like (3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid in environmental chemistry (Headley et al., 2013).

Photocatalysis and Material Science

Fabrication, Modification and Application of (BiO)2CO3-based Photocatalysts This review discusses the applications of bismuth oxychloride (BOC) in photocatalysis, healthcare, and as humidity sensors, among others. The modification strategies to enhance BOC's visible light-driven photocatalytic performance are detailed, which could provide insights into how modifications to naphthalene acetic acid derivatives might improve their performance in similar applications (Ni, Sun, Zhang, & Dong, 2016).

Medicinal Chemistry

Heterocyclic Naphthalimides as New Skeleton Structure of Compounds Naphthalimide compounds, including those with modifications similar to the compound , show extensive potential in medicinal applications. This review outlines the development of naphthalimide derivatives as anticancer, antibacterial, antifungal, and antiviral agents, providing a foundation for the exploration of (3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid in medicinal chemistry (Gong, Addla, Lv, & Zhou, 2016).

Safety And Hazards

The safety and hazards of “(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid” are not available in the sources I found. For accurate information, please refer to the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of research involving “(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid” are not available in the sources I found. The compound could potentially be of interest in the field of medicinal chemistry, given its complex structure .

properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-naphthalen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-22(2,3)28-21(27)23-18-9-6-12-24(14-18)19(20(25)26)17-11-10-15-7-4-5-8-16(15)13-17/h4-5,7-8,10-11,13,18-19H,6,9,12,14H2,1-3H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKMXWYQTZZMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Boc-amino-piperidin-1-YL)-naphthalen-2-YL-acetic acid

CAS RN

885276-52-8
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-2-naphthalenyl-1-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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